rac-Falcarinol

cancer chemoprevention polyacetylene colorectal cancer

rac-Falcarinol (panaxynol, carotatoxin) is a racemic C17 polyacetylene oxylipin belonging to the falcarinol-type family, characterized by a 1,9-heptadecadiene-4,6-diyn-3-ol backbone. It occurs naturally in Apiaceae plants (carrot, celery, parsley) and Panax ginseng, and is recognized for its covalent cannabinoid CB1 receptor antagonism, subtype-selective GABAA receptor modulation, and selective cytotoxicity toward cancer cells relative to normal cells.

Molecular Formula C17H24O
Molecular Weight 244.37 g/mol
CAS No. 4117-12-8
Cat. No. B030405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-Falcarinol
CAS4117-12-8
Synonyms(9Z)-1,9-Heptadecadiene-4,6-diyn-3-ol;  (cis)-3-Hydroxy-1,9-heptadecadien-4,6-diyne;  Panaxynol; 
Molecular FormulaC17H24O
Molecular Weight244.37 g/mol
Structural Identifiers
SMILESCCCCCCCC=CCC#CC#CC(C=C)O
InChIInChI=1S/C17H24O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)4-2/h4,10-11,17-18H,2-3,5-9,12H2,1H3/b11-10-
InChIKeyUGJAEDFOKNAMQD-KHPPLWFESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac-Falcarinol (CAS 4117-12-8) Compound Profile: A C17-Polyacetylene Oxylipin with Distinct, Quantifiable Bioactivity Signature


rac-Falcarinol (panaxynol, carotatoxin) is a racemic C17 polyacetylene oxylipin belonging to the falcarinol-type family, characterized by a 1,9-heptadecadiene-4,6-diyn-3-ol backbone [1]. It occurs naturally in Apiaceae plants (carrot, celery, parsley) and Panax ginseng, and is recognized for its covalent cannabinoid CB1 receptor antagonism, subtype-selective GABAA receptor modulation, and selective cytotoxicity toward cancer cells relative to normal cells [1][2]. The racemic form (CAS 4117-12-8) is the synthetic mixture of (3R)- and (3S)-enantiomers, offering defined stereochemical composition suitable for reproducible pharmacological studies [2].

Why rac-Falcarinol Cannot Be Replaced by Falcarindiol or Other C17-Polyacetylenes: Structural Determinants of Divergent Pharmacology


Minor structural modifications within the C17-polyacetylene class produce profound qualitative and quantitative shifts in biological activity, making generic substitution scientifically invalid. Oxidation of the C-3 hydroxyl to a ketone (falcarinone) drastically reduces growth inhibitory potency on intestinal cells, demonstrating that the C-3 hydroxyl is a critical pharmacophore [1]. Addition of a second hydroxyl at C-8 (falcarindiol) reverses the direction of GABAA receptor modulation on extrasynaptic subtypes and abolishes cannabinoid CB1 receptor covalent antagonism [2][3]. Furthermore, inherent instability of purified falcarinol—with decomposition confirmed as the cause of inconsistent cytotoxicity results—underscores that not all C17 polyacetylenes are interchangeable for assay development [4]. These structure–activity relationships demand compound-level, data-driven selection rather than class-level substitution.

rac-Falcarinol Comparative Evidence Guide: Head-to-Head Bioactivity Data Against Closest Structural Analogs


Cell Proliferation Inhibition: rac-Falcarinol Shows Highest Cancer Cell Potency (Falcarinol > Panaxydol > Falcarindiol) with Reversed Selectivity in Normal Cells

In a direct comparative study of isolated C17-polyacetylenes on human intestinal epithelial cells, rac-Falcarinol (as panaxynol) demonstrated the highest inhibitory potency on Caco-2 cancer cells among the three tested compounds, with relative potency order falcarinol > panaxydol > falcarindiol [1]. In normal FHs 74 Int. cells, the potency order inverted to panaxydol > falcarinol > falcarindiol, indicating that rac-Falcarinol possesses cell-type-selective activity not shared equally by its analogs [1]. At 20 µg/mL, maximal inhibition reached approximately 95% in normal cells and 80% in cancer cells, with a hormesis (low-dose stimulation) effect observed exclusively in Caco-2 cancer cells [1].

cancer chemoprevention polyacetylene colorectal cancer

Antimycobacterial Activity: rac-Falcarinol Exhibits 1.9–3.7-Fold Lower MIC Than Falcarindiol Against Rapidly Growing Mycobacteria

In a microtiter plate dilution assay, (3R)-falcarinol [structurally corresponding to one enantiomer of rac-Falcarinol] showed approximately 1.9-fold higher potency against Mycobacterium fortuitum and 3.7-fold higher potency against M. aurum compared to its closest diol analog, (3R,8S)-falcarindiol [1]. The activity of rac-Falcarinol against M. aurum (MIC 16.4 µM) was comparable to the first-line drug isoniazid (MIC 29.2 µM) and substantially better than ethambutol (MIC 115.5 µM vs. M. fortuitum) [1]. By contrast, (3R,8R)-dehydrofalcarindiol showed no antimycobacterial activity at 128 µg/mL, indicating that the terminal methyl group and the C-8 oxidation state are critical selectivity determinants within this chemical series [1].

antimycobacterial tuberculosis natural product

GABAA Receptor Pharmacology: rac-Falcarinol Is a Subtype-Specific Modulator (Potentiation of Synaptic, Inhibition of Extrasynaptic) in Contrast to Falcarindiol Which Only Potentiates

On recombinant GABAA receptor subtypes expressed in HEK293 cells, rac-Falcarinol (1a) produced opposing functional effects depending on subunit composition: it significantly enhanced current amplitude at synaptic α1β2γ2L receptors (with use-dependent block) while inhibiting extrasynaptic α1β2 receptors across the entire 1–10 µM concentration range [1]. In contrast, falcarindiol (1b) exclusively potentiated GABAA receptor responses and displayed a substantially different pharmacological profile overall [1]. rac-Falcarinol also exhibited higher affinity for GABAA receptors than falcarindiol [1]. On α1β2δ receptors, which show minimal macroscopic desensitization, falcarinol induced strong potentiation accompanied by a fading reminiscent of desensitization, an effect not observed with falcarindiol [1].

GABAA receptor neuropharmacology polyacetylene

Cannabinoid CB1 Receptor: rac-Falcarinol Is a Covalent Inverse Agonist (Ki = 594 nM); Falcarindiol Is Devoid of Cannabinoid Receptor Activity

In radioligand binding and functional assays, rac-Falcarinol (panaxynol) binds to both human CB1 and CB2 receptors but selectively alkylates the anandamide binding site within CB1, acting as a covalent inverse agonist with a Ki of 594 nM at CB1 receptor-transfected CHO cells [1]. This covalent mechanism is rare among natural product cannabinoid ligands. Importantly, falcarindiol—the closest structural analog differing only by an additional hydroxyl at C-8—does not exhibit cannabinoid receptor activity; it was explicitly noted that only falcarinol (1a) demonstrated this property among the falcarinol-type oxylipins tested [2]. The CB1 antagonist activity of rac-Falcarinol was independently confirmed by its ability to increase IL-8 and CCL2/MCP-1 expression in HaCaT keratinocytes in a CB1 receptor-dependent manner, an effect mimicked by the synthetic inverse agonist rimonabant [1].

cannabinoid receptor CB1 antagonist skin immunopharmacology

Pancancer Cytotoxicity Potency: rac-Falcarinol (Mean GI50 0.22 µM) Is ~1.8-Fold More Potent Than Dehydrofalcarinol (Mean GI50 0.40 µM) Across the NCI 60-Cell-Line Panel

In the NCI 60-cell-line human tumor screening panel, falcarinol (1) achieved an overall mean GI50 of 2.2 × 10⁻⁷ M (0.22 µM), making it the most potent cytotoxic agent among the seven polyacetylenes isolated from Dendropanax arboreus [1]. Its closest analog, dehydrofalcarinol (2), which differs only by the presence of a 16,17-olefin, showed a mean GI50 of 4.0 × 10⁻⁷ M (0.40 µM), representing an approximately 1.8-fold reduction in potency [1]. Falcarindiol (4) was substantially less potent with a mean GI50 of 2.1 × 10⁻⁶ M (2.1 µM), an approximately 9.5-fold decrease relative to falcarinol [1]. Differential cytotoxicity profiles across leukemia, lung, colon, CNS, melanoma, ovarian, and renal panels were qualitatively similar among analogs, but the quantitative potency advantage of falcarinol was consistent across all tumor types [1].

cytotoxicity NCI-60 drug screening

rac-Falcarinol (CAS 4117-12-8) Evidence-Based Application Scenarios for Scientific Procurement Decisions


Colorectal Cancer Chemoprevention Probe Development

rac-Falcarinol is the preferred C17-polyacetylene for studies of differential cancer vs. normal intestinal cell proliferation. Its superior potency in Caco-2 adenocarcinoma cells combined with lower potency in FHs 74 Int. normal cells (the inverse of the panaxydol selectivity pattern) makes it uniquely suited for dissecting hormetic dose–response phenomena and for in vivo chemoprevention models using azoxymethane-induced rat colorectal carcinogenesis, where it has been shown to reduce neoplastic lesion number and polyp growth rate [1]. In contrast, falcarindiol—though occasionally used as a comparator—exhibits lower potency in cancer cells and a distinct mechanism of action involving gut microbiota modulation rather than direct antiproliferative effects [2].

Antimycobacterial Drug Discovery Against Rapidly Growing Mycobacteria

rac-Falcarinol should be prioritized for antimycobacterial screening cascades targeting M. fortuitum and M. aurum, where its MIC of 16.4 µM approaches that of isoniazid (14.6 µM) and substantially outperforms falcarindiol by 1.9–3.7-fold [1]. The defined racemic composition eliminates batch-to-batch stereochemical variability that can confound MIC reproducibility. Researchers investigating fatty acid biosynthesis inhibition in mycobacteria can use rac-Falcarinol as a validated probe, noting that dehydrofalcarindiol analogs lacking the terminal methyl group are inactive, providing a clear structure–activity rationale for compound selection [1].

Synaptic vs. Extrasynaptic GABAA Receptor Subtype Pharmacological Dissection

rac-Falcarinol is the only falcarinol-type polyacetylene capable of both potentiating (α1β2γ2L, α1β2δ) and inhibiting (α1β2) GABAA receptor subtypes depending on subunit composition [1]. This bidirectional modulation, coupled with its higher receptor affinity relative to falcarindiol, enables pharmacological isolation of tonic vs. phasic GABAergic transmission in native neuronal preparations. Falcarindiol, being exclusively a positive modulator, cannot replicate this experimental utility, making rac-Falcarinol the mandatory tool for studies that require inhibition of extrasynaptic α1β2 receptors [1].

Endocannabinoid System Chemical Biology: Irreversible CB1 Antagonist Probe

rac-Falcarinol is uniquely qualified among dietary polyacetylenes as a covalent, irreversible CB1 receptor inverse agonist (Ki = 594 nM) that selectively alkylates the anandamide binding site [1]. This mechanism is absent in falcarindiol and other C17-diol analogs, which lack any measurable cannabinoid receptor activity [2]. Applications include functional antagonism of endocannabinoid tone in keratinocyte immunopharmacology, CB1 receptor occupancy studies using washout protocols that exploit irreversible binding, and structural biology efforts aimed at mapping the anandamide pocket via covalent tethering. Procurement of the racemate ensures consistent covalent warhead reactivity independent of enantiomeric excess [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for rac-Falcarinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.